4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide
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Overview
Description
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide is an active pharmaceutical intermediate . It has been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
The synthesis of this compound involves the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . This yields a potentially tridentate Schiff base (HSAT), which forms a series of copper (II) complexes .Molecular Structure Analysis
The molecular formula of this compound is C8H11NO2S2 . The molecular weight is 217.31 .Scientific Research Applications
Oxidative Desulfurization Catalysts
Research has demonstrated the effectiveness of certain compounds in the oxidative desulfurization of benzothiophene and its derivatives, serving as a cornerstone for environmental chemistry. For example, the aerobic oxidative desulfurization of benzothiophene utilizing Anderson-type catalysts underlines a green chemistry approach to removing sulfur-containing compounds from fuels, thereby reducing sulfur emissions and pollution (Hongying Lu et al., 2010).
Enzyme Inhibition for Therapeutic Applications
Benzene sulfonamides incorporating 4,5,6,7-tetrahydro-1-benzothiophene have been synthesized and evaluated for their inhibitory activity against carbonic anhydrase isoforms. These studies are crucial for developing novel therapeutic agents, especially considering the role of carbonic anhydrases in various physiological processes and diseases. The research indicates promising in vitro inhibitory properties against human carbonic anhydrase isoforms, showcasing the potential for pharmaceutical applications (K. Sethi et al., 2013).
Antitumor and Antibacterial Agents
Compounds derived from thiophene and benzothiophene have been synthesized and tested for their antitumor and antibacterial activities. This line of research opens new avenues for the development of potent antitumor and antibacterial agents, with some compounds showing higher activity against various cancer cell lines and bacterial strains than established drugs. Such studies are vital for expanding the arsenal of treatments available in oncology and infectious diseases (H. Hafez et al., 2017).
Material Science for Fuel Cell Applications
In material science, the synthesis of new poly(ether sulfone)s with sulfonamide groups aims at enhancing the performance of proton exchange membranes for fuel cells. This research contributes to the development of more efficient and durable materials for energy conversion technologies, addressing the growing demand for sustainable energy solutions (Kazuya Matsumoto et al., 2009).
Eco-Friendly Synthesis Methods
Furthermore, studies have focused on the green and efficient synthesis of sulfonamides, catalyzed by novel nanostructured catalysts. These findings not only contribute to the field of synthetic chemistry by providing more sustainable and environmentally friendly synthesis routes but also pave the way for the discovery of new compounds with potential applications across various domains (F. Shi et al., 2009).
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on enzymes like pdk1 and ldha . These enzymes play crucial roles in glucose metabolism and are often upregulated in proliferating tumor cells .
Mode of Action
Similar compounds have been shown to inhibit enzymes like pdk1 and ldha . This inhibition could potentially disrupt the reprogrammed glucose metabolism in tumor cells, affecting their proliferation .
Biochemical Pathways
Given its potential inhibitory effects on enzymes like pdk1 and ldha , it could impact pathways related to glucose metabolism. Disruption of these pathways could lead to downstream effects on cell proliferation, particularly in tumor cells .
Result of Action
Similar compounds have shown cytotoxic activities, suggesting potential anti-tumor effects .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWJMGLVOQOLQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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